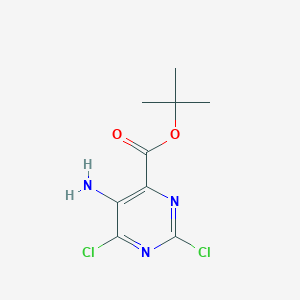

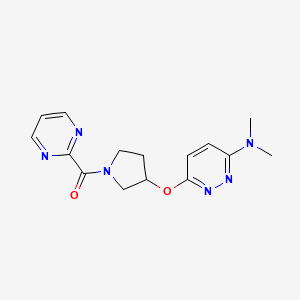

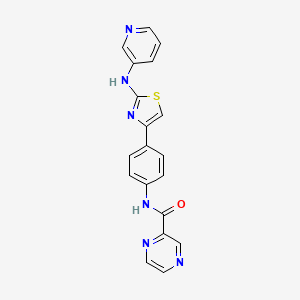

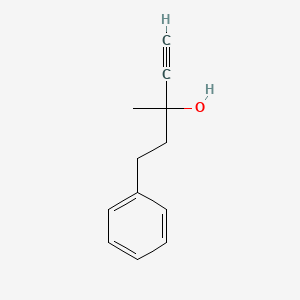

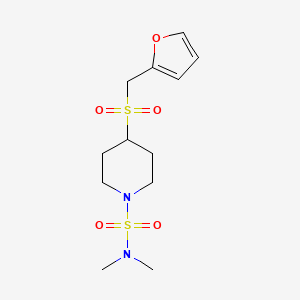

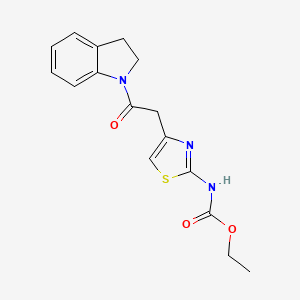

![molecular formula C16H12N6O2S B2514406 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1396880-45-7](/img/structure/B2514406.png)

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the use of heterocyclic chemistry. For example, the synthesis of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides involved determining the effects of substituents on the benzene and pyridine rings to enhance antiallergic activity . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a method known for its efficiency and eco-friendliness . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques help confirm the identity of the synthesized compounds and are crucial for understanding the relationship between structure and function. The presence of multiple heterocycles in the compound suggests a potential for diverse non-covalent interactions, which could be elucidated through crystallography or computational studies.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by its functional groups. For instance, the tetrazole moiety is known for its bioisosteric similarity to carboxylic acids and its role in forming hydrogen bonds, which could be important in biological interactions . The benzothiazole and carboxamide groups also contribute to the compound's potential for engaging in various chemical reactions, particularly those relevant to biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often predicted through computational studies, as seen with the ADMET properties prediction for a series of synthesized compounds . These properties include solubility, stability, and the potential for drug-likeness, which are important for the development of pharmaceutical agents. The gelation behavior of benzamide derivatives, influenced by methyl functionality and S=O interactions, also highlights the importance of non-covalent interactions in determining the physical properties of such compounds .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Activities

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide derivatives have demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have been synthesized and studied for their potential as novel antibacterial agents. The promising activity of these compounds, especially when considering their non-cytotoxic concentrations, opens up possibilities for further exploration in the field of antimicrobial research (Palkar et al., 2017). Additionally, certain derivatives have been synthesized and characterized, demonstrating significant antimicrobial activity against a variety of bacterial strains (Raval, Naik, & Desai, 2012).

Anticancer Evaluation

Studies on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have revealed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings highlight the compound's potential in cancer treatment, offering a basis for further investigation and drug development (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis and Characterization

Extensive studies have been conducted on the synthesis and characterization of compounds with the core structure of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide. These include research into the synthesis of related compounds and their potential biological activities. This body of work provides a robust foundation for understanding the chemical properties and potential applications of these compounds in various fields of science (Joshi, Chauhan, Bhatt, & Dave, 2022).

Wirkmechanismus

Target of Action

It is known that similar compounds have shown significant binding with certain protein receptors

Mode of Action

Compounds with similar structures have been known to interact with their targets through the formation of hydrogen bonds . The compound’s interaction with its targets could result in changes at the molecular level, potentially influencing the function of the target proteins.

Biochemical Pathways

Similar compounds have been known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could affect multiple biochemical pathways.

Pharmacokinetics

A compound with similar structure was reported to have excellent pharmacokinetics in preclinical species . The compound’s ADME properties would significantly impact its bioavailability, determining how effectively it can reach its targets in the body.

Result of Action

Similar compounds have been known to show good scavenging potential in antioxidant potential assays , suggesting that this compound could have antioxidant properties. Additionally, similar compounds have shown significant analgesic and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O2S/c1-21-16(24)22(20-19-21)11-8-6-10(7-9-11)17-14(23)15-18-12-4-2-3-5-13(12)25-15/h2-9H,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKXGYANTBUJNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514326.png)

![4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2514328.png)

![(3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2514335.png)